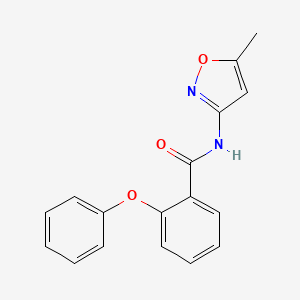

![molecular formula C16H15F7N6S B5540518 N~2~-环丙基-N~4~-{2-[(七氟丙基)硫代]苯基}-N~6~-甲基-1,3,5-三嗪-2,4,6-三胺](/img/structure/B5540518.png)

N~2~-环丙基-N~4~-{2-[(七氟丙基)硫代]苯基}-N~6~-甲基-1,3,5-三嗪-2,4,6-三胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of compounds related to 1,3,5-triazines, like the one , often involves cyclocondensation reactions. For instance, Dolzhenko et al. (2007) synthesized a related triazine compound via cyclocondensation of 5-amino-1-guanyl-3-phenyl-1,2,4-triazole with acetone (Dolzhenko et al., 2007).

Molecular Structure Analysis

- The molecular structure of triazine derivatives can exhibit various conformations. For example, in the study by Dolzhenko et al., the triazine ring adopted a conformation intermediate between a twist–boat and a half-boat (Dolzhenko et al., 2007).

Chemical Reactions and Properties

- Triazine compounds often participate in cycloaddition reactions. Zhu and Boger (2022) described a selective N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, a reaction that is relevant to understanding the chemical properties of similar triazine compounds (Zhu & Boger, 2022).

Physical Properties Analysis

- The crystalline structure and hydrogen bonding patterns are important aspects of the physical properties of triazines. The work of Dolzhenko et al. highlighted the crystal packing stabilized by intermolecular N—H⋯N hydrogen bonds (Dolzhenko et al., 2007).

Chemical Properties Analysis

- Triazine derivatives are known for their reactivity towards nucleophiles. Bryce et al. (1990) studied the reactions of a triazine compound with phenylmagnesium bromide, which resulted in addition onto the triazine system by nucleophilic attack (Bryce et al., 1990).

科学研究应用

合成与表征

三嗪衍生物的合成和表征已被广泛研究,为开发具有特定性质的材料奠定了基础。例如,对树状三聚氰胺核心[salen/salophFe(III)]和[salen/salophCr(III)]封端配合物的研究展示了三嗪中心树状配体的磁性行为,突出了三嗪衍生物在材料科学中的多功能性以及它们在磁性材料和催化中的潜在应用 (S. Uysal & Z. E. Koc, 2010)。

光催化降解

三嗪衍生物在环境应用中也发挥着至关重要的作用,例如光催化降解。对三嗪衍生物西罗马津的研究强调了它在光催化条件下的降解,表明三嗪化合物在环境清洁和污染控制策略中的效用 (G. Goutailler 等,2001)。

抗菌和抗感染剂

合成新的三嗪基衍生物用作抗菌和抗感染剂证明了这些化合物在医学和药物研究中的潜力。新颖的 N2,N4-双(6-硝基-1,3-苯并噻唑-2-基)-N6-芳基-1,3,5-三嗪-2,4,6-三胺衍生物被合成并显示出增强的抗菌和抗真菌活性,表明三嗪衍生物在开发新的抗菌剂中的作用 (S. N. Chadotra & B. B. Baldaniya, 2016)。

先进材料合成

三嗪化合物由于其独特的结构特性,在合成树状大分子和聚合物等先进材料中至关重要。三(1H-1,2,3-三唑-4-基)氰尿酸盐和三聚氰胺的三脚架微波辅助合成用于创建树状大分子核心,展示了三嗪衍生物在材料科学中的重要性,为创建具有特定功能的新型材料提供了途径 (J. Seijas 等,2014)。

未来方向

属性

IUPAC Name |

2-N-cyclopropyl-4-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-6-N-methyl-1,3,5-triazine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F7N6S/c1-24-11-27-12(25-8-6-7-8)29-13(28-11)26-9-4-2-3-5-10(9)30-16(22,23)14(17,18)15(19,20)21/h2-5,8H,6-7H2,1H3,(H3,24,25,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVRIUDFBPJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)NC2CC2)NC3=CC=CC=C3SC(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F7N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-cyclopropyl-4-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-6-N-methyl-1,3,5-triazine-2,4,6-triamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)